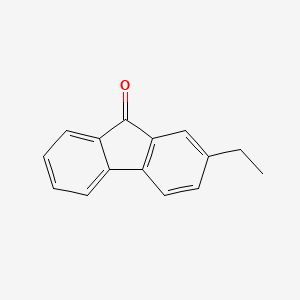-lambda~4~-sulfanylidene}benzenesulfonamide CAS No. 18112-86-2](/img/structure/B14719556.png)
N-{[(Benzenesulfonyl)amino](phenyl)-lambda~4~-sulfanylidene}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of solvents and reagents is carefully considered to minimize environmental impact and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield sulfonic acids, while reduction reactions produce amines. Substitution reactions result in various substituted benzenesulfonamides .
Applications De Recherche Scientifique
N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition leads to a decrease in the pH regulation within cancer cells, ultimately inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fluorobenzenesulfonimide: Used as a fluorinating agent in organic synthesis.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
N-benzenesulfonyl amino acid esters: Used in various biological and pharmacological applications.
Uniqueness
N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide is unique due to its dual functionality as both an enzyme inhibitor and a versatile reagent in organic synthesis. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for targeted cancer therapies .
Propriétés
Numéro CAS |
18112-86-2 |
|---|---|
Formule moléculaire |
C18H16N2O4S3 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[N-(benzenesulfonyl)-S-phenylsulfinimidoyl]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O4S3/c21-26(22,17-12-6-2-7-13-17)19-25(16-10-4-1-5-11-16)20-27(23,24)18-14-8-3-9-15-18/h1-15H,(H,19,20) |
Clé InChI |
DZJSWQWFRCFNEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


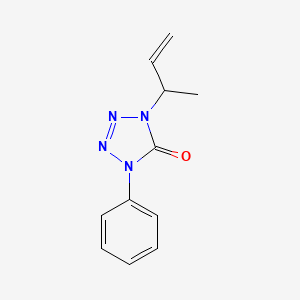
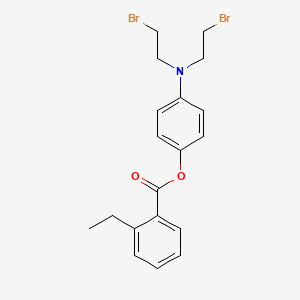
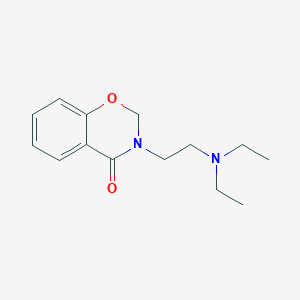

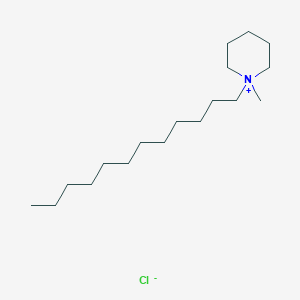
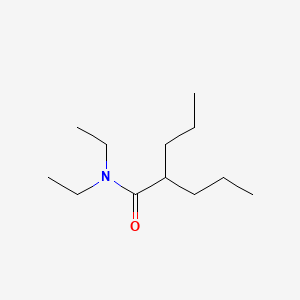
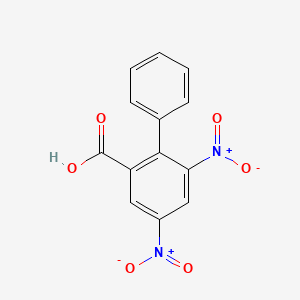



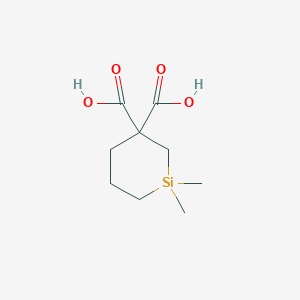
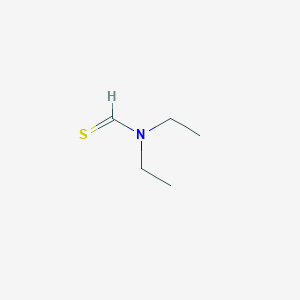
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
